![molecular formula C13H18N2O3S B2437078 N-[1-[3-(Dimethylsulfamoyl)phenyl]ethyl]prop-2-enamide CAS No. 2411243-58-6](/img/structure/B2437078.png)
N-[1-[3-(Dimethylsulfamoyl)phenyl]ethyl]prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-[3-(Dimethylsulfamoyl)phenyl]ethyl]prop-2-enamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by the presence of a dimethylsulfamoyl group attached to a phenyl ring, which is further connected to an ethyl group and a prop-2-enamide moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[3-(Dimethylsulfamoyl)phenyl]ethyl]prop-2-enamide typically involves the following steps:
Formation of the Dimethylsulfamoyl Intermediate: The initial step involves the reaction of dimethylamine with sulfuryl chloride to form dimethylsulfamoyl chloride.
Coupling with Phenyl Ethylamine: The dimethylsulfamoyl chloride is then reacted with 3-phenylethylamine to form the intermediate N-[3-(dimethylsulfamoyl)phenyl]ethylamine.
Amidation Reaction: The final step involves the reaction of the intermediate with acryloyl chloride under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of appropriate solvents and catalysts.
化学反应分析
Types of Reactions
N-[1-[3-(Dimethylsulfamoyl)phenyl]ethyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
科学研究应用
N-[1-[3-(Dimethylsulfamoyl)phenyl]ethyl]prop-2-enamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory agent and its ability to inhibit specific enzymes.
Materials Science: The compound can be used in the development of advanced materials with specific chemical properties.
Biology: It is investigated for its effects on cellular processes and potential therapeutic applications.
Industry: The compound can be used in the synthesis of other complex molecules and as a reagent in various chemical processes.
作用机制
The mechanism of action of N-[1-[3-(Dimethylsulfamoyl)phenyl]ethyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylsulfamoyl group plays a crucial role in binding to these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, including anti-inflammatory and therapeutic actions.
相似化合物的比较
Similar Compounds
N-[1-[4-(Dimethylsulfamoyl)phenyl]ethyl]prop-2-enamide: Similar structure with a different position of the dimethylsulfamoyl group.
N-Hydroxy-3-[3-(phenylsulfamoyl)phenyl]prop-2-enamide: Contains a hydroxy group and a phenylsulfamoyl group.
Uniqueness
N-[1-[3-(Dimethylsulfamoyl)phenyl]ethyl]prop-2-enamide is unique due to the specific positioning of the dimethylsulfamoyl group, which can influence its binding affinity and selectivity towards molecular targets. This structural uniqueness can result in distinct biological and chemical properties compared to similar compounds.
属性
IUPAC Name |
N-[1-[3-(dimethylsulfamoyl)phenyl]ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-5-13(16)14-10(2)11-7-6-8-12(9-11)19(17,18)15(3)4/h5-10H,1H2,2-4H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLJMRYRRTSJYKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)S(=O)(=O)N(C)C)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
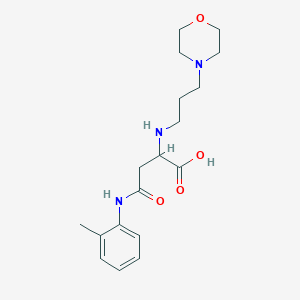
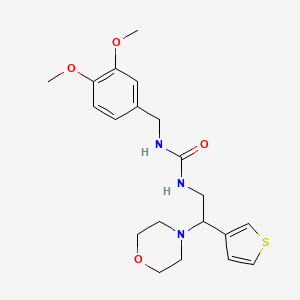
![2-(5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2436998.png)
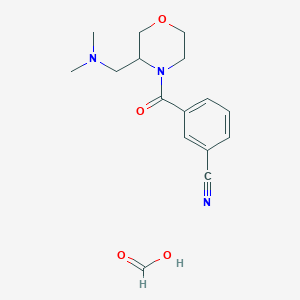
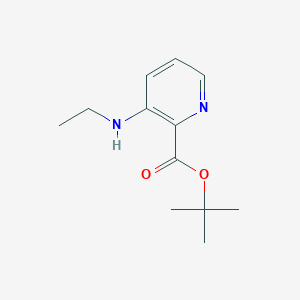
![Bicyclo[6.2.0]dec-9-ene-9-carboxylic acid](/img/structure/B2437003.png)
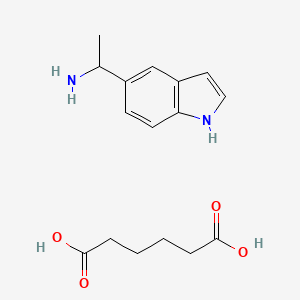
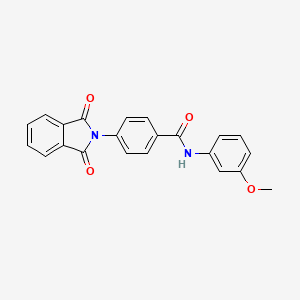
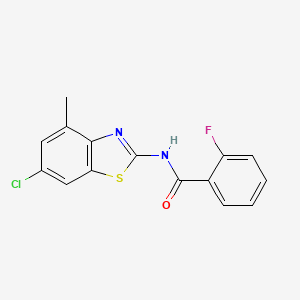
![N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide](/img/structure/B2437008.png)
![6-Fluoro-3-(4-methoxybenzoyl)-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2437009.png)
![methyl 4-{1-[(3-chlorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-amido}benzoate](/img/structure/B2437010.png)
![2,4-dichloro-N-[1-(5-methyl-1H-1,3-benzimidazol-2-yl)ethyl]benzenecarboxamide](/img/structure/B2437013.png)
![5-methyl-13-nitro-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B2437015.png)
